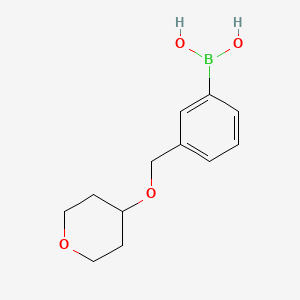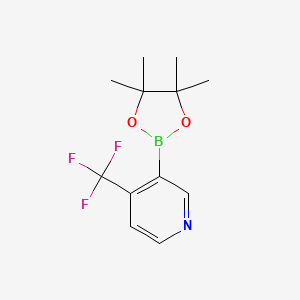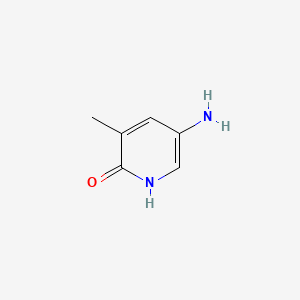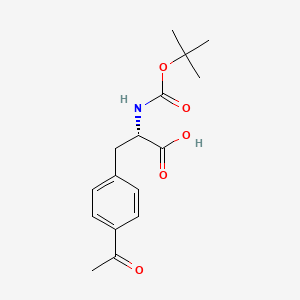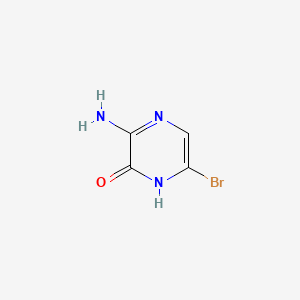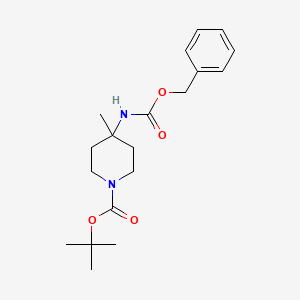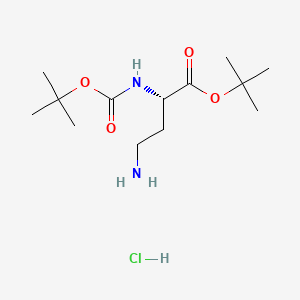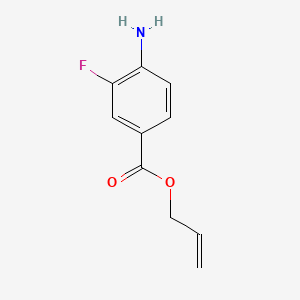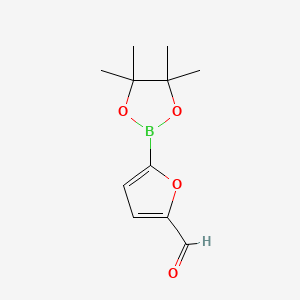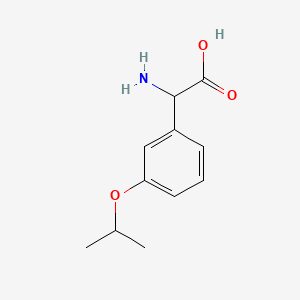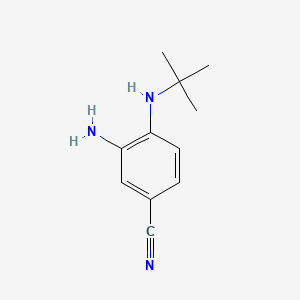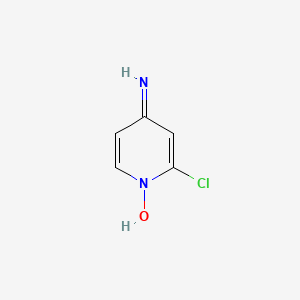
4-Amino-2-chloropyridin-1-ium-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-chloropyridin-1-ium-1-olate is an organic compound with the molecular formula C5H5ClN2O and a molecular weight of 144.56 g/mol. It is a derivative of pyridine, characterized by the presence of an amino group (-NH2) and a chlorine atom (-Cl) attached to the pyridine ring. This compound is known for its diverse properties and applications in various fields, including pharmaceuticals, agrochemicals, and dye synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-chloropyridin-1-ium-1-olate typically involves the chlorination of 4-aminopyridine. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom at the 2-position of the pyridine ring . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes with optimized reaction parameters to achieve high yields and purity. The process may include additional purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-chloropyridin-1-ium-1-olate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different substituted pyridine derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and chlorine atoms.
Condensation Reactions: It can react with carbonyl compounds to form imines or Schiff bases.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols for substitution reactions, and oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride for redox reactions . The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, imines, and Schiff bases, which have significant applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Amino-2-chloropyridin-1-ium-1-olate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in the production of various chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pyridine-based drugs, such as antihistamines, anti-inflammatory agents, and sedatives.
Industry: It is utilized in the production of dyes, pigments, and photochromic materials.
Mechanism of Action
The mechanism of action of 4-Amino-2-chloropyridin-1-ium-1-olate involves its interaction with specific molecular targets and pathways. The amino and chloro groups in the molecule render it reactive towards nucleophilic substitution reactions, allowing it to form covalent bonds with target molecules . This reactivity is crucial for its biological and chemical activities, enabling it to modulate various biochemical pathways and exert its effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-chloropyridine: Similar in structure but lacks the 1-ium-1-olate group.
2-Chloro-4-nitropyridine: Contains a nitro group instead of an amino group.
4-Amino-2-bromopyridine: Similar structure with a bromine atom instead of chlorine.
Uniqueness
4-Amino-2-chloropyridin-1-ium-1-olate is unique due to its specific combination of amino and chloro groups, which impart distinct chemical reactivity and biological activity . This uniqueness makes it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
2-chloro-1-hydroxypyridin-4-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-5-3-4(7)1-2-8(5)9/h1-3,7,9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPPXLXHVYPRHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=CC1=N)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclohexylcyclohexanamine;(2S)-3-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B581900.png)

